4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamides, which includes “4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that benzamides can be involved in various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Scientific Research Applications
Anticancer Applications
- Mafosfamide as a New Anticancer Agent : Mafosfamide, a cyclophosphamide analog, has shown positive results in preclinical investigations and clinical trials against various types of cancer cells. Its efficacy and tolerability have been highlighted in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors (Mazur et al., 2012).
Anti-inflammatory and Neuroprotective Effects
- Glibenclamide in Cerebral Ischemia and Stroke : Studies have shown that glibenclamide, through blockade of the Sur1-Trpm4 channel, reduces brain swelling, infarct volume, and improves neurological function in various rat models of stroke. This highlights its potential neuroprotective and anti-inflammatory effects (Simard et al., 2014).
Environmental and Health Safety
- Degradation of Persistent Organic Pollutants : Sulfamethoxazole, a compound with a sulfonamide group similar to the functional group in the query compound, is a persistent environmental pollutant. Research has focused on its degradation using cleaner technologies to mitigate its environmental impact, demonstrating the relevance of studying sulfonamide compounds in environmental science (Prasannamedha et al., 2020).
Mechanisms of Action in Insecticides
- Action Mechanism of Benzoylurea Insecticides : Research on diflubenzuron, a benzoylurea insecticide, has provided insights into its mechanism of action in inhibiting chitin synthesis in insects. Understanding the action mechanisms of such compounds can lead to the development of new insecticides with improved efficacy and safety profiles (Matsumura, 2010).
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(16-7-3-4-8-16)27(24,25)17-13-11-15(12-14-17)20(23)21-18-9-5-6-10-19(18)26-2/h5-6,9-14,16H,3-4,7-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCSFVRHUAPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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